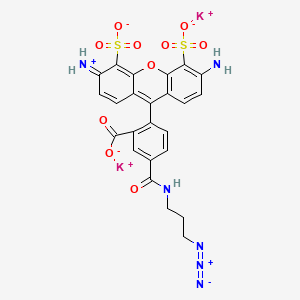

AF488 azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H18K2N6O10S2 |

|---|---|

Molecular Weight |

692.8 g/mol |

IUPAC Name |

dipotassium;2-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)-5-(3-azidopropylcarbamoyl)benzoate |

InChI |

InChI=1S/C24H20N6O10S2.2K/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;;/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

MGJOLOROLGHSRR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of AF488 Azide in Modern Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AF488 azide has emerged as an indispensable tool in molecular biology, enabling the precise fluorescent labeling and visualization of a wide array of biomolecules. This bright, photostable, and pH-insensitive green-fluorescent dye is a key reagent in "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific attachment of probes to target molecules in complex biological systems. This technical guide provides an in-depth overview of the core applications, experimental protocols, and technical data associated with this compound.

Core Principles: Click Chemistry and Bioorthogonal Labeling

This compound's utility is rooted in its participation in click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are termed "bioorthogonal" because the reacting groups, an azide and an alkyne, are absent in most biological systems, thus ensuring that the labeling reaction is highly specific and does not interfere with native cellular processes.[3][4]

In a typical workflow, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Subsequently, the alkyne-modified biomolecule is treated with this compound. The azide group of the dye reacts with the alkyne group on the biomolecule, forming a stable triazole linkage and covalently attaching the bright green fluorophore.[1] This enables the sensitive detection and visualization of the target biomolecule using standard fluorescence-based techniques.

Figure 1: Principle of biomolecule labeling using this compound via click chemistry.

Key Applications in Research and Drug Development

The versatility of this compound makes it suitable for a broad range of applications, including:

-

Imaging of Cellular Components: this compound is widely used for high-resolution imaging of subcellular structures and dynamic cellular processes. This includes the visualization of newly synthesized proteins, DNA, RNA, and glycans.

-

Flow Cytometry: The high brightness and photostability of AF488 make it an excellent choice for flow cytometry applications, enabling the quantification of labeled cells and the analysis of cell populations.

-

Protein Labeling and Analysis: Purified proteins or proteins in cell lysates can be labeled with this compound for subsequent analysis by SDS-PAGE and in-gel fluorescence scanning, or for use in protein-protein interaction studies.

-

Drug Discovery and Development: In drug development, this compound can be used to track the cellular uptake and subcellular localization of drug candidates that have been modified with an alkyne group.

Technical Specifications and Quantitative Data

The optical properties of this compound are critical for designing and interpreting fluorescence experiments. The following tables summarize key quantitative data for this fluorophore.

| Parameter | Value | Reference(s) |

| Maximum Excitation (λex) | ~495 nm | |

| Maximum Emission (λem) | ~519 nm | |

| Molar Extinction Coefficient (ε) | ~73,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.92 | |

| Laser Line | 488 nm | |

| Spectrally Similar Dyes | Fluorescein, Alexa Fluor® 488, CF® 488A, DyLight® 488, Atto™ 488 | |

| Table 1: Spectroscopic Properties of this compound. |

| Property | Description | Reference(s) |

| Photostability | High, allowing for longer imaging times with less photobleaching. | |

| pH Sensitivity | Fluorescence is insensitive over a broad pH range (pH 4-10). | |

| Solubility | Good solubility in water, DMSO, and DMF. | |

| Purity | Typically >95% as determined by HPLC. | |

| Table 2: Physicochemical Properties of this compound. |

Detailed Experimental Protocols

The following are generalized protocols for common applications of this compound. It is important to note that optimal conditions may vary depending on the specific cell type, biomolecule of interest, and experimental setup.

Protocol 1: Labeling of Newly Synthesized Proteins in Cultured Cells

This protocol describes the metabolic labeling of proteins with an alkyne-containing amino acid analog, followed by fluorescent detection with this compound.

Figure 2: Experimental workflow for labeling newly synthesized proteins.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

Alkyne-containing amino acid analog (e.g., L-homopropargylglycine, HPG)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of the alkyne-containing amino acid analog for a desired period (e.g., 1-24 hours). The final concentration of the analog should be optimized but is typically in the range of 25-50 µM.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells twice with PBS.

-

-

Click Reaction:

-

Prepare a fresh click reaction cocktail. A typical cocktail for a single well of a 96-well plate may consist of:

-

PBS

-

This compound (final concentration of 1.5-3.0 µM is a good starting point)

-

Copper(II) sulfate (final concentration ~1-2 mM)

-

Sodium ascorbate (final concentration ~10-20 mM, added immediately before use to reduce Cu(II) to Cu(I))

-

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

-

Image the cells using a fluorescence microscope with appropriate filters for AF488 (excitation ~488 nm, emission ~520 nm).

-

Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol is suitable for the bulk labeling of alkyne-modified proteins from a cell lysate for subsequent analysis.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

This compound

-

THPTA ligand (optional, but recommended to stabilize Cu(I))

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

PBS

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the following:

-

Protein lysate (e.g., 50 µL at 1-5 mg/mL)

-

PBS

-

This compound (a final concentration of 20 µM is a recommended starting point)

-

(Optional) THPTA ligand

-

Copper(II) sulfate

-

-

-

Initiate Click Reaction:

-

Add freshly prepared sodium ascorbate to the reaction mixture to initiate the click reaction.

-

Vortex briefly to mix.

-

-

Incubation:

-

Incubate the reaction for 30 minutes to 1 hour at room temperature, protected from light.

-

-

Downstream Analysis:

-

The labeled proteins in the lysate are now ready for downstream applications such as:

-

Precipitation to remove excess reagents.

-

Analysis by 1D or 2D SDS-PAGE and in-gel fluorescence scanning.

-

Affinity purification and subsequent mass spectrometry.

-

-

Conclusion

This compound is a powerful and versatile fluorescent probe that, in conjunction with click chemistry, provides a robust method for the specific and sensitive labeling of biomolecules. Its excellent photophysical properties and bioorthogonality have made it a staple in modern molecular biology research and drug development, enabling a deeper understanding of complex biological processes at the molecular level. The protocols and data presented in this guide serve as a comprehensive resource for researchers looking to incorporate this compound into their experimental workflows.

References

The Cornerstone of Bio-orthogonal Labeling: A Technical Guide to AF488 Azide Fluorescence

For Immediate Release

This technical guide provides an in-depth exploration of the principles and applications of Alexa Fluor 488 (AF488) azide, a cornerstone reagent in modern biological research and drug development. Addressed to researchers, scientists, and professionals in the field, this document elucidates the core mechanisms of AF488 azide fluorescence and its utility in bio-orthogonal labeling via "click chemistry."

Core Principles of AF488 Fluorescence

Alexa Fluor 488 is a bright, photostable, and pH-insensitive green-fluorescent dye.[1][2][3] Its azide derivative, this compound, retains these exceptional photophysical properties while introducing a reactive handle for covalent attachment to alkyne-modified biomolecules. The fluorescence of AF488 arises from a sulfonated rhodamine core structure, which is responsible for its high aqueous solubility and resistance to photobleaching.[2]

The fluorescence process begins with the absorption of light by the fluorophore, promoting an electron to an excited state. The subsequent return of the electron to its ground state results in the emission of a photon of a longer wavelength, a phenomenon known as fluorescence. The key photophysical properties of AF488 are summarized in the table below.

Quantitative Data Presentation

The efficiency and reliability of any fluorescent probe are defined by its quantitative photophysical parameters. The following table summarizes the key characteristics of Alexa Fluor 488, which are largely retained by its azide conjugate.

| Parameter | Value | Reference |

| Maximum Excitation Wavelength (λex) | 495 nm | [1] |

| Maximum Emission Wavelength (λem) | 519 nm | |

| Molar Extinction Coefficient (ε) | 71,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.92 | |

| Fluorescence Lifetime (τ) | ~4.1 nanoseconds | |

| Optimal Laser Line | 488 nm | |

| pH Insensitivity Range | pH 4-10 |

The Chemistry of this compound Labeling: Click Chemistry

This compound is primarily utilized in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups. The reaction forms a stable triazole linkage between the this compound and an alkyne-modified biomolecule.

For applications sensitive to copper, strain-promoted alkyne-azide cycloaddition (SPAAC) can be employed, which does not require a copper catalyst. This involves reacting this compound with a strained cyclooctyne-modified molecule.

To enhance the efficiency of the CuAAC reaction, particularly in complex biological media, modified versions of this compound have been developed. These include "picolyl azides" and "FastClick" reagents, which incorporate a copper-chelating moiety to increase the local concentration of the copper catalyst at the reaction site.

Below is a diagram illustrating the copper-catalyzed click chemistry reaction.

Caption: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for labeling proteins in a cell lysate and for staining cell surface proteins for flow cytometry.

Protocol for Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol provides a general procedure for the fluorescent labeling of alkyne-modified proteins within a complex cell lysate using this compound and CuAAC.

Materials:

-

Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

-

This compound (1 mM stock in DMSO)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)

-

Copper(II) sulfate (CuSO₄) (20 mM in water)

-

Sodium ascorbate (300 mM in water, freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol, Chloroform, and Water for protein precipitation

Procedure:

-

In a microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS.

-

Add 4 µL of 1 mM this compound stock solution for a final concentration of approximately 20 µM. This may be optimized to be between 2 µM and 40 µM.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

Initiate the click reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex immediately.

-

Protect the reaction from light and incubate for 30 minutes at room temperature.

-

To precipitate the labeled proteins, add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the 200 µL reaction mixture.

-

Vortex thoroughly after each addition.

-

Centrifuge the mixture for 5 minutes at 13,000-20,000 x g.

-

Carefully remove the upper aqueous layer.

-

The labeled protein pellet can now be washed and prepared for downstream analysis such as SDS-PAGE or mass spectrometry.

Protocol for Cell Surface Staining for Flow Cytometry

This protocol outlines the steps for staining cell surface proteins on a single-cell suspension for analysis by flow cytometry.

Materials:

-

Single-cell suspension (1-5 x 10⁶ cells/mL)

-

FACS Buffer (PBS with 0.5-1% BSA and 0.1% sodium azide)

-

This compound-conjugated primary antibody

-

(Optional) Fc receptor blocking reagent

-

12 x 75 mm polystyrene round-bottom tubes

Procedure:

-

Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-cold FACS Buffer.

-

Aliquot 100 µL of the cell suspension into each FACS tube.

-

(Optional) If cells express high levels of Fc receptors, add an Fc blocking reagent according to the manufacturer's instructions and incubate on ice for 10-20 minutes.

-

Add the this compound-conjugated primary antibody at its predetermined optimal concentration.

-

Incubate the cells for at least 30 minutes at 4°C in the dark.

-

Wash the cells three times by adding 1-2 mL of FACS Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.

-

Resuspend the final cell pellet in 200-500 µL of FACS Buffer.

-

Keep the cells on ice and protected from light until analysis on a flow cytometer equipped with a 488 nm laser.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates a typical experimental workflow for labeling and detecting a protein of interest using this compound.

Caption: A generalized workflow for metabolic labeling and subsequent detection of proteins.

Signaling Pathway Visualization (Hypothetical)

While this compound is a detection reagent rather than a signaling molecule, it is instrumental in visualizing components of signaling pathways. The following is a hypothetical representation of how this compound could be used to detect a newly synthesized protein (Protein X) in a simplified signaling cascade.

Caption: Visualization of a hypothetical signaling pathway leading to the synthesis and detection of a target protein.

Environmental Considerations: Solvatochromism

Solvatochromism is the change in a substance's color or spectral properties with a change in solvent polarity. Generally, for fluorescent dyes like AF488, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This is due to the differential stabilization of the ground and excited states of the fluorophore by the solvent molecules. While AF488 is known for its robust performance in aqueous buffers, researchers should be aware that its fluorescence emission maximum may shift slightly in different solvent environments. This effect is typically modest for AF488 compared to other dyes but should be considered in applications involving non-aqueous solvents or significant changes in the local environment of the fluorophore.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its exceptional photophysical properties, combined with the specificity and efficiency of click chemistry, make it an indispensable reagent for a wide range of applications in cell biology, proteomics, and drug discovery. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in research and development.

References

A Technical Guide to Copper-Catalyzed Click Chemistry with AF488 Azide for Researchers and Drug Development Professionals

An in-depth exploration of the mechanism, practical application, and optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for fluorescent labeling with Alexa Fluor™ 488 Azide.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the way scientists approach bioconjugation, materials science, and drug discovery. Its high efficiency, specificity, and biocompatibility make it an invaluable tool for covalently linking molecules. This guide provides a comprehensive technical overview of the CuAAC reaction with a particular focus on the use of Alexa Fluor™ 488 (AF488) azide, a bright and photostable green-fluorescent probe.

The Core Mechanism of Copper-Catalyzed Click Chemistry

The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction, while possible thermally, is dramatically accelerated by the presence of a copper(I) catalyst, with rate enhancements of 107 to 108 compared to the uncatalyzed reaction.[1] The reaction is highly specific, proceeds under mild, aqueous conditions over a broad pH range (4-12), and tolerates a wide variety of functional groups, making it ideal for biological applications.[1]

The catalytic cycle, as illustrated below, involves several key steps:

-

Formation of the Copper(I) Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1]

-

Copper-Alkyne Complexation: The Cu(I) ion coordinates with the terminal alkyne to form a copper-acetylide intermediate.

-

Azide Coordination and Cycloaddition: The azide then coordinates to the copper-acetylide complex, facilitating the nucleophilic attack of the azide's terminal nitrogen onto the alkyne's internal carbon.

-

Formation of the Triazole Ring: A six-membered copper-containing intermediate forms and subsequently rearranges to a more stable five-membered triazolyl-copper derivative.

-

Protonolysis and Catalyst Regeneration: Protonolysis of the triazolyl-copper intermediate releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.

To prevent the oxidation of the Cu(I) catalyst and to enhance reaction efficiency, a stabilizing ligand is crucial. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are commonly used water-soluble and organic-soluble ligands, respectively.[2]

Alexa Fluor™ 488 Azide: A Powerful Tool for Fluorescent Labeling

Alexa Fluor™ 488 (AF488) is a bright, photostable, and pH-insensitive green-fluorescent dye. Its azide derivative is a key reagent for introducing this fluorophore onto alkyne-modified biomolecules via the CuAAC reaction.

| Property | Value | Reference |

| Excitation Maximum | ~495 nm | |

| Emission Maximum | ~519 nm | |

| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.92 (in water) | |

| Structure | Sulfonated rhodamine derivative |

The high quantum yield and photostability of AF488 make it an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-content screening.

Experimental Protocols for AF488 Azide Click Chemistry

Successful implementation of CuAAC with this compound requires careful preparation of reagents and optimization of reaction conditions. Below are detailed protocols for common applications.

General Stock Solution Preparation

| Reagent | Stock Concentration | Solvent | Storage |

| This compound | 1-10 mM | DMSO or water | -20°C, protected from light |

| Copper(II) Sulfate (CuSO₄) | 20-100 mM | Water | Room Temperature |

| Sodium Ascorbate | 100-500 mM | Water | -20°C (prepare fresh) |

| THPTA Ligand | 100 mM | Water | -20°C |

Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh for optimal results.

Labeling of Proteins in Cell Lysate

This protocol provides a starting point for labeling alkyne-modified proteins in a complex mixture.

Materials:

-

Alkyne-modified protein lysate (1-5 mg/mL)

-

This compound stock solution

-

CuSO₄ stock solution

-

Sodium Ascorbate stock solution

-

THPTA stock solution

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

In a microfuge tube, combine 50 µL of protein lysate with 100 µL of PBS.

-

Add this compound to a final concentration of 2-40 µM (a starting concentration of 20 µM is recommended).

-

Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA. A 1:5 molar ratio of Cu:THPTA is often used. For example, add 10 µL of 100 mM THPTA to 10 µL of 20 mM CuSO₄.

-

Add the catalyst premix to the protein lysate mixture.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM. For example, add 10 µL of a 300 mM stock solution.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, western blot, mass spectrometry).

Labeling of Nucleic Acids

This protocol is suitable for labeling alkyne-modified oligonucleotides or DNA.

Materials:

-

Alkyne-modified nucleic acid

-

This compound stock solution

-

CuSO₄ stock solution

-

Sodium Ascorbate stock solution

-

TBTA or THPTA stock solution

-

Appropriate buffer (e.g., triethylammonium acetate)

-

DMSO

Procedure:

-

Dissolve the alkyne-modified nucleic acid in an appropriate buffer.

-

Add this compound stock solution to the desired final concentration.

-

Add the copper/ligand premix.

-

Add sodium ascorbate to initiate the reaction.

-

Incubate at room temperature for 1-2 hours or overnight.

-

Purify the labeled nucleic acid using methods such as ethanol precipitation or size-exclusion chromatography.

Labeling of Live Cells for Fluorescence Microscopy

This protocol is for labeling the surface of live cells that have been metabolically engineered to display alkyne or azide groups.

Materials:

-

Adherent cells cultured on coverslips

-

This compound stock solution

-

CuSO₄ stock solution

-

Sodium Ascorbate stock solution

-

THPTA stock solution

-

Cell culture medium

Procedure:

-

Wash the cells gently with pre-warmed culture medium.

-

Prepare the click reaction cocktail in culture medium. Optimized conditions for cell-surface labeling are often around 25 µM AF488 alkyne, 50 µM CuSO₄, 250 µM THPTA, and 2.5 mM sodium ascorbate.

-

Add the reaction cocktail to the cells and incubate for 1-5 minutes at 4°C to minimize internalization.

-

Gently wash the cells three times with culture medium to remove unreacted reagents.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS and mount the coverslips for imaging.

Quantitative Considerations and Optimization

Achieving optimal labeling with this compound requires careful consideration of several factors.

| Parameter | Recommended Range | Considerations |

| This compound Concentration | 2 - 50 µM | Higher concentrations can lead to increased background. Titration is recommended to find the optimal signal-to-noise ratio. |

| Copper(II) Sulfate Concentration | 50 - 500 µM | Higher concentrations can accelerate the reaction but may also increase cytotoxicity in live-cell applications. |

| Ligand to Copper Ratio | 5:1 | A 5-fold excess of ligand helps to stabilize the Cu(I) and protect biomolecules from oxidative damage. |

| Sodium Ascorbate Concentration | 1 - 5 mM | A sufficient excess is needed to maintain the copper in its active Cu(I) state. |

| Reaction Time | 5 min - 2 hours | Shorter times are often sufficient for cell surface labeling, while longer times may be needed for labeling in complex lysates. |

| Temperature | 4°C - Room Temperature | Lower temperatures can be used for live-cell labeling to minimize biological processes like endocytosis. |

Quantum Yield of the Product: The fluorescence quantum yield of the AF488-triazole product is expected to be high, similar to that of the parent AF488 dye (~0.92). However, the local environment of the fluorophore after conjugation can influence its quantum yield. Factors such as proximity to quenching groups on the biomolecule or aggregation can lead to a decrease in fluorescence.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| High Background Signal | Non-specific binding of this compound. | Decrease the concentration of the this compound. Increase the number and duration of wash steps. Use a blocking agent like BSA. |

| Copper-mediated fluorescence. | Ensure a sufficient excess of the copper-chelating ligand. Perform a final wash with a copper chelator like EDTA. | |

| Low or No Signal | Inefficient incorporation of the alkyne/azide handle. | Optimize the metabolic or enzymatic labeling step. |

| Inactive catalyst. | Use freshly prepared sodium ascorbate solution. Degas solutions to remove oxygen. | |

| Interfering substances in the buffer. | Avoid buffers containing primary amines (e.g., Tris) or high concentrations of reducing agents (e.g., DTT) that can interfere with the reaction. | |

| Cell Death (in live-cell labeling) | Copper toxicity. | Minimize the copper concentration and reaction time. Ensure a sufficient excess of a protective ligand like THPTA. |

| Generation of reactive oxygen species (ROS). | Degas solutions and work under an inert atmosphere if possible. The ligand can also act as a sacrificial reductant. |

Conclusion

Copper-catalyzed click chemistry with this compound is a robust and versatile method for fluorescently labeling a wide array of biomolecules. By understanding the underlying mechanism, carefully preparing reagents, and optimizing reaction conditions, researchers can achieve highly specific and efficient labeling for a multitude of applications in basic research and drug development. This guide provides a solid foundation for the successful implementation of this powerful technology.

References

A Technical Guide to Bioorthogonal Labeling with AF488 Azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of bioorthogonal labeling using AF488 azide, a powerful tool for fluorescently tagging biomolecules in complex biological systems. We will delve into the core principles of this technology, the properties of the AF488 fluorophore, detailed experimental protocols, and its applications in modern research and drug development.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This concept, introduced by Carolyn Bertozzi, has revolutionized our ability to study biomolecules in their natural environment.[1] The strategy typically involves a two-step process:

-

Metabolic or Genetic Incorporation: A biomolecule of interest is tagged with a "chemical handle," a functional group not naturally found in the biological system, such as an azide.[2]

-

Bioorthogonal Ligation: The chemical handle is then selectively reacted with a complementary probe, in this case, a fluorescent dye like this compound, enabling visualization and tracking.[2]

The azide group is an ideal chemical reporter due to its small size, which minimizes perturbations to the biomolecule's structure and function, and its near-complete absence in biological systems, ensuring high specificity of the labeling reaction.[1]

This compound: A Bright and Photostable Fluorescent Probe

This compound is a derivative of the Alexa Fluor 488 dye, one of the most widely used fluorophores in life sciences. It is a bright, green-fluorescent dye known for its high photostability and pH resistance, making it an excellent choice for a variety of imaging applications, including confocal microscopy and flow cytometry. The azide functional group allows for its covalent attachment to alkyne-modified biomolecules through "click chemistry."

Physicochemical Properties of this compound

The performance of a fluorophore is determined by its key photophysical parameters. The following table summarizes the quantitative data for this compound and its variants.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494 - 499 nm | |

| Emission Maximum (λem) | ~517 - 520 nm | |

| Molar Extinction Coefficient (ε) | ~71,000 - 73,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92 | |

| Solubility | Water, DMSO, DMF |

Bioorthogonal Labeling Chemistries with this compound

Two primary bioorthogonal reactions are employed to conjugate this compound to alkyne-containing biomolecules: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and specific click reaction that forms a stable triazole linkage between a terminal alkyne and an azide. This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.

Caption: Catalytic cycle of the CuAAC reaction for labeling with this compound.

While highly efficient, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging. However, the use of copper-chelating ligands can mitigate this toxicity and, in some cases, even accelerate the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst. This makes SPAAC ideal for labeling in living cells and organisms.

References

AF488 Azide: A Comprehensive Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF488 azide, a bright, green-fluorescent probe widely utilized in fluorescence microscopy and other fluorescence-based applications. This compound is structurally identical to Alexa Fluor® 488 azide and offers exceptional brightness, photostability, and pH insensitivity, making it a robust tool for biological imaging.[1][2][3] This document will cover the core properties of this compound, detailed experimental protocols for its use in "click chemistry," and visual representations of key processes to facilitate its application for beginners.

Core Properties and Characteristics

This compound is a highly water-soluble and photostable fluorescent dye.[1][3] Its fluorescence is independent of pH over a wide range (pH 4-10), which is a significant advantage over pH-sensitive dyes like fluorescein. These properties make it an ideal choice for labeling sensitive proteins and for long-term imaging experiments. This compound is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, collectively known as "click chemistry." This allows for the specific labeling of alkyne-modified biomolecules.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~494-499 nm | |

| Emission Maximum (λem) | ~517-520 nm | |

| Molar Extinction Coefficient (ε) | ~71,800 - 73,000 L⋅mol⁻¹⋅cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92 | |

| Molecular Weight | Varies by specific formulation |

Key Applications in Research and Drug Development

The versatility of this compound makes it a valuable tool across various research and development areas:

-

Fluorescence Microscopy: Widely used for high-resolution imaging of cells and tissues. Its brightness and photostability allow for the detection of low-abundance targets.

-

Flow Cytometry: Its strong fluorescence signal is ideal for cell sorting and analysis.

-

Cell Proliferation Assays: Used in kits like the Click-iT™ EdU assay to label and visualize newly synthesized DNA.

-

Protein and Biomolecule Labeling: Enables the specific tagging and tracking of proteins, nucleic acids, and other biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

-

Drug Discovery: Facilitates the visualization and tracking of drug molecules or their targets within cellular systems.

Experimental Protocols

The following are detailed protocols for the application of this compound in labeling experiments using copper-catalyzed click chemistry. These should be considered as a starting point, and optimization for specific experimental systems is recommended.

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol outlines the general steps for labeling alkyne-modified biomolecules in fixed and permeabilized cells with this compound.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or water)

-

Copper (II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

-

Cells grown on coverslips or in imaging plates containing alkyne-labeled biomolecules

Procedure:

-

Cell Fixation: Fix cells with your chosen fixative for 15-20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: If required for intracellular targets, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Washing: Remove the permeabilization buffer and wash the cells twice with PBS.

-

Prepare Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix the components in the following order:

-

PBS (to final volume of 1 mL)

-

This compound (final concentration of 1.5-3.0 µM is a good starting point, but may range from 0.5 µM to 10 µM)

-

Copper (II) Sulfate (final concentration of 1-2 mM)

-

Sodium Ascorbate (final concentration of 10-20 mM)

-

Note: The final concentrations of all reagents should be optimized for your specific application.

-

-

Labeling Reaction: Immediately add the reaction cocktail to the cells and ensure it is evenly distributed.

-

Incubation: Protect the sample from light and incubate for 30 minutes at room temperature.

-

Washing: Remove the reaction cocktail and wash the cells twice with PBS.

-

(Optional) Counterstaining: If desired, counterstain for nuclei (e.g., with Hoechst or DAPI) or other cellular components.

-

Imaging: Mount the coverslips or image the plate using a fluorescence microscope with appropriate filter sets for AF488 (Excitation/Emission: ~495/519 nm).

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol provides a general method for labeling alkyne-tagged proteins in a cell lysate.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO or water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Cell lysate containing alkyne-labeled proteins

-

Cold (-20°C) methanol and chloroform

Procedure:

-

Sample Preparation: In a microfuge tube, add your protein lysate sample.

-

Add Reagents: Add the following reagents to the lysate, vortexing briefly after each addition:

-

This compound (a final concentration of 20 µM is a good starting point, but may range from 5 µM to 50 µM)

-

THPTA solution (final concentration of ~2 mM)

-

CuSO₄ solution (final concentration of ~0.4 mM)

-

-

Initiate Reaction: Add the sodium ascorbate solution to a final concentration of ~6 mM to initiate the click reaction. Vortex briefly to mix.

-

Incubation: Rotate the tube end-over-end or vortex continuously for 30 minutes at room temperature, protected from light.

-

Protein Precipitation: Precipitate the labeled proteins by adding cold methanol and chloroform/water. A common method is to add the reaction mixture to 3 mL of cold (-20°C) methanol, 0.75 mL of chloroform, and 2.1 mL of water.

-

Incubation: Incubate at -20°C for 1 hour to allow for protein precipitation.

-

Centrifugation: Centrifuge the sample to pellet the precipitated protein.

-

Washing: Carefully remove the supernatant and wash the protein pellet with cold methanol.

-

Downstream Analysis: The labeled protein pellet can now be resuspended in an appropriate buffer for downstream applications such as SDS-PAGE and in-gel fluorescence scanning or mass spectrometry.

Visualizing Key Processes with Graphviz

To further clarify the application of this compound, the following diagrams illustrate the core concepts and workflows.

References

The Azide Functional Group: An In-depth Technical Guide to Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The azide functional group (-N₃) has become an indispensable tool in the field of bioconjugation, enabling the precise and stable linkage of molecules in complex biological systems. Its small size, metabolic stability, and unique reactivity make it a cornerstone of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes.[1] This guide provides a comprehensive overview of the azide functional group, its core chemistries, quantitative comparisons of popular ligation techniques, and detailed experimental protocols to empower researchers in their bioconjugation endeavors.

Core Properties of the Azide Functional Group

The utility of the azide group in bioconjugation stems from a unique combination of chemical properties:

-

Bioorthogonality: Azides are virtually absent in biological systems, ensuring that their reactivity is highly selective and does not interfere with native cellular processes.[1]

-

Stability: The azide group is remarkably stable in aqueous environments and across a wide pH range, a critical feature for reactions performed under physiological conditions.[1]

-

Small Size: Its minimal steric profile allows for the incorporation of azides into biomolecules, such as proteins, glycans, and nucleic acids, with minimal structural or functional perturbation.[1][2]

-

Selective Reactivity: Azides exhibit specific reactivity towards phosphines and alkynes, enabling highly efficient and targeted conjugation reactions.

Key Bioconjugation Reactions Involving Azides

Three primary reactions have emerged as the most powerful methods for azide-mediated bioconjugation: the Staudinger ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Staudinger Ligation

First described by Hermann Staudinger and later adapted for biological applications by Bertozzi and coworkers, the Staudinger ligation forms a stable amide bond through the reaction of an azide with a triarylphosphine. The classic, or "non-traceless," version incorporates a phosphine oxide byproduct into the final conjugate, while "traceless" versions utilize modified phosphines to form a native amide bond.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A cornerstone of "click chemistry," CuAAC is the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is exceptionally efficient, high-yielding, and can be performed in aqueous buffers over a broad pH range. The primary drawback is the potential cytotoxicity of the copper catalyst, which can be mitigated through the use of chelating ligands.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne that reacts readily with an azide. This reaction is highly biocompatible and ideal for live-cell and in vivo applications. The reaction kinetics of SPAAC are generally slower than CuAAC but can be modulated by the choice of the cyclooctyne derivative.

Quantitative Comparison of Azide Bioconjugation Reactions

The choice of bioconjugation strategy often depends on the specific application, balancing the need for rapid kinetics with biocompatibility. The following tables summarize key quantitative data for the three primary azide ligation methods.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Azide Bioconjugation Reactions

| Reaction Type | Reactants | Catalyst/Promoter | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| CuAAC | Terminal Alkyne + Azide | Copper(I) with Ligands (e.g., THPTA, TBTA) | 10¹ - 10⁴ | Very fast kinetics, high yields, regioselective. Requires copper catalyst which can be cytotoxic. |

| SPAAC | Strained Alkyne + Azide | Ring Strain | BCN: ~0.1 - 0.2 DBCO: ~0.033 - 0.3 | Copper-free, highly biocompatible. Kinetics depend on the cyclooctyne used. |

| Staudinger Ligation | Phosphine + Azide | None | 10⁻³ | Bioorthogonal, forms a stable amide bond. Generally slower kinetics than cycloaddition reactions. |

Table 2: Typical Reaction Conditions and Yields for Azide Bioconjugation

| Reaction Type | pH Range | Optimal Temperature (°C) | Typical Reaction Time | Typical Yield (%) |

| CuAAC | 4.0 - 12.0 | 25 - 60 | 1 - 24 hours | 70 - 95+ |

| SPAAC | 4.0 - 10.0 | 4 - 37 | 30 minutes - 12 hours | 80 - 99 |

| Staudinger Ligation | ~7.4 | Room Temperature | 2 - 24 hours | Variable, often high |

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful bioconjugation experiments. The following are generalized protocols for the key azide ligation reactions.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing molecule.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing cargo molecule (e.g., fluorescent dye, biotin)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 50 mM in water/DMSO)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (optional, to intercept ascorbate by-products)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the reaction buffer.

-

Add Azide Cargo: Add the azide-containing cargo molecule to the protein solution. A 2 to 10-fold molar excess of the azide over the alkyne is typically used.

-

Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the chelating ligand solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.

-

Initiate the Reaction: Add the catalyst premix to the protein-azide mixture.

-

Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. If using, add aminoguanidine.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Purify the resulting bioconjugate to remove excess reagents and byproducts using size-exclusion chromatography or another suitable method.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol outlines a general workflow for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized probe.

Materials:

-

Live cells with azide groups incorporated into their surface glycans (e.g., by metabolic labeling with an azido-sugar like Ac₄ManNAz)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in DMSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., chamber slides for microscopy or multi-well plates for flow cytometry).

-

Prepare Labeling Solution: Dilute the cyclooctyne-probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).

-

Cell Labeling: Remove the culture medium from the cells and wash them twice with warm PBS.

-

Incubation: Add the labeling solution to the cells and incubate at 37°C for 15-60 minutes, protected from light.

-

Washing: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.

-

Analysis: Analyze the labeled cells using fluorescence microscopy or flow cytometry. A nuclear counterstain (e.g., Hoechst 33342) can be used for visualization purposes.

Protocol 3: General Procedure for Staudinger Ligation of a Protein

This protocol provides a general method for labeling an azide-modified protein with a phosphine-containing probe.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Phosphine-functionalized probe (e.g., phosphine-biotin) dissolved in an organic solvent like DMSO

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Protein Solution: Adjust the concentration of the azide-modified protein in the reaction buffer.

-

Prepare Phosphine Solution: Prepare a stock solution of the phosphine-probe in a minimal amount of a water-miscible organic solvent.

-

Ligation Reaction: Add the phosphine-probe solution to the protein solution. A 10 to 50-fold molar excess of the phosphine is often used. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Gently mix the reaction and incubate at room temperature for 2-24 hours.

-

Purification: Purify the resulting bioconjugate using an appropriate chromatography method to remove excess reagents.

Visualizing Bioconjugation Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms in azide-based bioconjugation.

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Experimental workflow for live-cell labeling using SPAAC.

Caption: Simplified mechanism of the Staudinger Ligation.

Conclusion

The azide functional group, through its participation in highly efficient and bioorthogonal reactions, has fundamentally transformed the landscape of bioconjugation. The Staudinger ligation, CuAAC, and SPAAC each offer a unique set of advantages, allowing researchers to tailor their conjugation strategy to the specific demands of their experimental system. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, scientists and drug development professionals can effectively harness the power of azide chemistry to advance their research and therapeutic goals.

References

An In-depth Technical Guide to AF488 Azide for Researchers and Drug Development Professionals

Introduction

AF488 azide is a bright, photostable, green-fluorescent probe that is spectrally similar to fluorescein (FITC). It is widely utilized in life sciences for the fluorescent labeling of biomolecules through "click chemistry." This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and visualizations of common experimental workflows.

Core Properties and Specifications

This compound is an azide-activated fluorescent dye that reacts with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). Its fluorescence is pH-insensitive between pH 4 and 10, making it a robust choice for a variety of biological imaging applications.[1][2][3]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below. Data is aggregated from multiple suppliers and may show slight variations.

| Property | Value | Source |

| Excitation Maximum (λex) | ~494-495 nm | [4][5] |

| Emission Maximum (λem) | ~517-520 nm | |

| Molecular Weight | ~716.57 - 861.04 g/mol (varies with linker) | |

| Extinction Coefficient | ~71,800 - 75,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | ~0.91 | |

| Solubility | DMSO, DMF, Water | |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are general guidelines and may require optimization for specific experimental systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cell Labeling

This protocol describes the labeling of alkyne-modified biomolecules in fixed cells with this compound.

Materials:

-

Fixed cells containing alkyne-modified biomolecules

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate (freshly prepared)

-

Tris-hydroxypropyltriazolylmethylamine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash cells twice with PBS.

-

Permeabilize cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash cells twice with PBS.

-

-

Click Reaction Cocktail Preparation (per sample):

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

In a microcentrifuge tube, combine the following in order, vortexing briefly after each addition:

-

PBS (to final volume)

-

This compound stock solution (final concentration 1-10 µM)

-

THPTA stock solution (final concentration 1 mM)

-

CuSO₄ stock solution (final concentration 200 µM)

-

Sodium ascorbate stock solution (final concentration 2 mM)

-

-

-

Labeling Reaction:

-

Remove PBS from the cells and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells three times with wash buffer.

-

If desired, counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip on a microscope slide using an antifade mounting medium.

-

Image using a fluorescence microscope with appropriate filter sets for AF488 (e.g., FITC filter set).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of biomolecules in live cells using this compound and a strained alkyne (e.g., DBCO).

Materials:

-

Live cells containing strained alkyne-modified biomolecules

-

This compound

-

Cell culture medium

-

Imaging buffer (e.g., PBS or HBSS)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Wash cells twice with pre-warmed cell culture medium.

-

-

Labeling Reaction:

-

Prepare a solution of this compound in cell culture medium at the desired final concentration (e.g., 5-25 µM).

-

Add the this compound-containing medium to the cells.

-

Incubate for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing and Imaging:

-

Remove the labeling medium and wash the cells three times with pre-warmed imaging buffer.

-

Image the live cells using a fluorescence microscope equipped for live-cell imaging.

-

Bioconjugation of Proteins with this compound

This protocol provides a general method for labeling alkyne-modified proteins with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate (freshly prepared)

-

THPTA or other copper-chelating ligand

-

DMSO

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reaction Setup:

-

Determine the reaction volume based on the amount of protein. The protein solution should constitute no more than one-third of the total reaction volume.

-

Prepare stock solutions of this compound (10 mM in DMSO), sodium ascorbate (50 mM in water, freshly prepared), CuSO₄ (20 mM in water), and THPTA (100 mM in water).

-

-

Labeling Reaction:

-

To the protein solution, add the following components in order, mixing gently after each addition:

-

This compound stock solution (typically a 3-10 fold molar excess over the protein)

-

THPTA stock solution

-

CuSO₄ stock solution

-

Sodium ascorbate stock solution

-

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the AF488-labeled protein from unreacted dye and reaction components using a desalting column or dialysis.

-

Visualizations

Experimental Workflow for Fixed Cell Labeling (CuAAC)

Caption: Workflow for labeling fixed cells with this compound via CuAAC.

Experimental Workflow for Live Cell Labeling (SPAAC)

Caption: Workflow for labeling live cells with this compound via SPAAC.

Fluorescence Microscopy Imaging Workflow

Caption: General workflow for fluorescence microscopy imaging of AF488-labeled samples.

References

AF488 Azide for Protein and Antibody Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF488 azide, a key reagent for fluorescently labeling proteins and antibodies. AF488 is a bright, photostable, and hydrophilic green fluorescent dye, making it an excellent choice for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunofluorescence assays.[1][2] This guide details the chemical properties of this compound, experimental protocols for labeling, and the underlying principles of the click chemistry reactions involved.

Core Concepts: Click Chemistry

This compound is designed for use in "click chemistry," a set of biocompatible and highly efficient chemical reactions. The most common type of click chemistry for labeling biomolecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] In this reaction, the azide group on the AF488 molecule specifically and efficiently reacts with an alkyne group that has been introduced into the target protein or antibody, forming a stable triazole linkage.[1]

Alternatively, this compound can participate in copper-free click chemistry with strained cyclooctyne derivatives. This approach is advantageous in living cells or other environments where the copper catalyst may be toxic.

Properties of AF488 Fluorophore

AF488 is a superior alternative to fluorescein derivatives like FITC due to its enhanced photostability and pH-insensitivity. Its fluorescence is not affected by pH in the range of 4 to 10, ensuring consistent signal in various biological environments.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Molar Extinction Coefficient (ε) | ~73,000 - 75,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | High | |

| pH Sensitivity | Insensitive between pH 4-10 | |

| Solubility | Water-soluble |

Experimental Protocols

Successful labeling of proteins and antibodies with this compound requires careful attention to protocol details. Below are generalized protocols for copper-catalyzed click chemistry (CuAAC). It is crucial to optimize these protocols for specific proteins and experimental setups.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Proteins/Antibodies

This protocol is a general guideline for labeling alkyne-modified proteins or antibodies with this compound.

Materials:

-

Alkyne-modified protein or antibody in an azide-free buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate, THPTA)

-

Ligand (e.g., TBTA) (optional, but recommended to protect the protein and enhance reaction efficiency)

-

Degassing equipment (optional, but recommended)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of CuSO₄ (e.g., 20-50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100-300 mM in water).

-

If using a ligand, prepare a stock solution (e.g., 100 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein/antibody with the appropriate buffer.

-

Add the this compound stock solution to the protein solution. The molar excess of the dye will depend on the desired degree of labeling and should be optimized.

-

Add the ligand (if used) and CuSO₄ solution. Vortex briefly to mix.

-

To initiate the reaction, add the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, protected from light. The reaction can also be performed overnight at 4°C.

-

-

Purification:

-

Remove the unreacted dye and other small molecules from the labeled protein/antibody using size-exclusion chromatography or dialysis.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for AF488).

-

Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein.

-

Key Experimental Considerations:

-

Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or sodium azide, as they can interfere with the labeling reaction.

-

Protein Concentration: A protein concentration of 2-10 mg/mL is generally recommended for efficient labeling.

-

Oxygen Removal: For optimal reaction efficiency, it is recommended to degas the reaction mixture to remove oxygen, which can oxidize the copper(I) catalyst.

-

Catalyst System: The "Azide Plus" and "FastClick" reagents contain a copper-chelating system that can accelerate the reaction and may not require an external ligand.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

Caption: Experimental workflow for labeling proteins and antibodies with this compound.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Concluding Remarks

This compound, in conjunction with click chemistry, provides a robust and versatile method for the fluorescent labeling of proteins and antibodies. Its excellent photophysical properties and the high efficiency of the click reaction make it a valuable tool for researchers in various fields. By following optimized protocols and understanding the underlying chemical principles, scientists can achieve reliable and reproducible labeling for their specific research needs.

References

Methodological & Application

Application Notes and Protocols for AF488 Azide Labeling of Primary Antibodies via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of primary antibodies with Alexa Fluor™ 488 (AF488) azide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This methodology offers a highly specific and efficient alternative to traditional amine-reactive labeling, allowing for the precise attachment of the fluorophore to an antibody that has been pre-functionalized with an alkyne group. The resulting AF488-labeled antibodies are valuable reagents for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and other immunoassays.

The protocol is presented in two main stages. The first stage involves the introduction of alkyne functional groups onto the antibody by reacting lysine residues with an alkyne-NHS ester. The second stage is the "click" reaction, where the alkyne-modified antibody is conjugated with AF488 azide in the presence of a copper(I) catalyst. This process results in the formation of a stable triazole linkage.[1][2]

Key Experimental Parameters

Successful and reproducible antibody labeling is dependent on the careful control of several experimental parameters. The following tables summarize the key quantitative data for the modification and subsequent labeling of a typical IgG antibody (MW ~150 kDa).

Table 1: Antibody Preparation and Alkyne Modification

| Parameter | Recommended Value | Notes |

| Antibody Purity | >95% | Impurities can compete for labeling and reduce efficiency.[3] |

| Antibody Buffer | Amine-free buffer (e.g., PBS, pH 7.2-7.4) | Buffers containing Tris or glycine will compete with the NHS ester reaction.[4] |

| Antibody Concentration | ≥ 2 mg/mL | A higher concentration improves reaction kinetics. |

| Alkyne-NHS Ester Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive. |

| Molar Ratio (Alkyne-NHS:Antibody) | 10:1 to 20:1 | This ratio may require optimization depending on the antibody. |

| Reaction pH | 8.0 - 8.5 | Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution. |

| Incubation Time | 1 hour | At room temperature, protected from light. |

| Purification Method | Size-Exclusion Chromatography (e.g., desalting column) or Dialysis | To remove unreacted Alkyne-NHS ester. |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Reagent | Stock Concentration | Final Concentration | Notes |

| Alkyne-Modified Antibody | 1-5 mg/mL | ~1 mg/mL | In PBS, pH 7.4. |

| This compound | 10 mM in DMSO or water | 50 µM - 100 µM (2-10 fold molar excess over antibody) | The optimal excess may need to be determined experimentally. |

| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 0.1 mM - 0.25 mM | A precursor to the active Cu(I) catalyst. |

| Ligand (THPTA) | 50 mM - 100 mM in water | 0.5 mM - 1.25 mM (5:1 ratio with CuSO₄) | Stabilizes the Cu(I) catalyst and protects the antibody. |

| Reducing Agent (Sodium Ascorbate) | 100 mM - 300 mM in water | 2.5 mM - 5 mM | Prepare fresh for each experiment to reduce Cu(II) to Cu(I). |

| Incubation Time | 30 - 60 minutes | At room temperature, protected from light. | |

| Purification Method | Size-Exclusion Chromatography (e.g., desalting column) | To remove excess dye and reaction components. |

Experimental Workflow and Chemical Reaction

The overall process for labeling a primary antibody with this compound via click chemistry is a two-stage process involving an initial modification of the antibody followed by the copper-catalyzed cycloaddition.

Caption: Workflow for this compound labeling of a primary antibody.

The core of this labeling strategy is the copper(I)-catalyzed reaction between the alkyne group introduced onto the antibody and the azide group of the AF488 fluorophore.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Detailed Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Reactions can be scaled as needed.

Stage 1: Preparation and Alkyne-Modification of Antibody

-

Antibody Preparation:

-

Ensure the antibody is purified and at a concentration of at least 2 mg/mL.

-

The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

-

-

Alkyne-Modification Reaction:

-

Equilibrate the antibody solution to room temperature.

-

Adjust the pH of the antibody solution to 8.3 by adding 1/10th of the volume of 1 M sodium bicarbonate (e.g., add 50 µL of 1 M sodium bicarbonate to 500 µL of antibody solution).

-

Immediately before use, prepare a 10 mg/mL stock solution of an alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester) in anhydrous DMSO.

-

Calculate the required volume of the alkyne-NHS ester stock solution to achieve a 10:1 to 20:1 molar ratio of linker to antibody.

-

Add the calculated amount of the alkyne-NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of Alkyne-Modified Antibody:

-

Prepare a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) according to the manufacturer's instructions.

-

Apply the reaction mixture to the center of the compacted resin bed.

-

Centrifuge the column to collect the purified alkyne-modified antibody. The unreacted alkyne-NHS ester will be retained in the column.

-

The purified alkyne-modified antibody is now ready for the click reaction.

-

Stage 2: this compound Labeling via Click Chemistry

-

Preparation of Click Chemistry Reagents:

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution is prone to oxidation and must be prepared fresh immediately before use.

-

This compound: Prepare a 10 mM stock solution in DMSO or deionized water, depending on its solubility.

-

-

Click Reaction Assembly:

-

In a microcentrifuge tube, combine the following reagents in the specified order. It is crucial to add the copper and ligand before the sodium ascorbate.

-

The alkyne-modified antibody solution (e.g., 100 µL of a 1 mg/mL solution).

-

This compound stock solution to achieve a final concentration of 50-100 µM.

-

THPTA stock solution to achieve a final concentration of 1 mM.

-

CuSO₄ stock solution to achieve a final concentration of 0.2 mM.

-

-

Vortex the mixture briefly.

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.

-

Vortex the reaction mixture gently.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Purify the AF488-labeled antibody from excess dye and reaction components using a desalting column, following the same procedure as in Stage 1, Step 3.

-

Collect the purified, fluorescently labeled antibody.

-

-

Storage:

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C. Consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL if the antibody concentration is below 1 mg/mL.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Presence of amine-containing buffers during alkyne modification. | Perform buffer exchange into an amine-free buffer like PBS before starting. |

| Low antibody concentration. | Concentrate the antibody to ≥ 2 mg/mL. | |

| Oxidation of the copper catalyst. | Prepare the sodium ascorbate solution fresh for each experiment. Degas solutions to remove oxygen. | |

| Inactive alkyne-NHS ester or this compound. | Use high-quality, fresh reagents. Store reagents as recommended. | |

| Antibody Precipitation | High degree of labeling leading to aggregation. | Reduce the molar ratio of the alkyne-NHS ester to the antibody. |

| Copper-induced aggregation. | Ensure the correct 5:1 ratio of ligand (THPTA) to CuSO₄ is used to chelate the copper ions. | |

| High Background/Non-specific Signal | Excess, unreacted this compound. | Ensure thorough purification of the final labeled antibody using size-exclusion chromatography. |

| Non-specific binding of the dye. | Increase the number of wash steps in the application protocol (e.g., immunofluorescence). |

References

Application Notes: AF488 Azide for Fluorescent Labeling via Click Chemistry

Introduction

Click chemistry encompasses a class of reactions that are rapid, specific, and high-yield, making them ideal for bioconjugation in complex biological environments. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne. A metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes strained cyclooctynes to react with azides without the need for a copper catalyst, which is beneficial for live-cell imaging due to the cytotoxicity of copper.[][2][3]

Alexa Fluor™ 488 (AF488) azide is a bright, photostable, green-fluorescent probe used to detect and visualize alkyne-modified biomolecules.[4] Its excitation and emission maxima are approximately 495 nm and 519 nm, respectively, making it compatible with the standard 488 nm laser line on most fluorescence microscopes and flow cytometers.[5] These application notes provide detailed protocols for using AF488 azide in both CuAAC and SPAAC-based labeling experiments.

Key Properties of this compound

| Property | Value | References |

| Excitation Maximum | ~495 nm | |

| Emission Maximum | ~519 nm | |

| Common Laser Line | 488 nm | |

| Appearance | Orange to red solid | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | -20°C, desiccated, protected from light |

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the fluorescent labeling of alkyne-modified biomolecules in fixed and permeabilized cells using this compound. The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (CuSO₄) using a reducing agent like sodium ascorbate. A ligand such as THPTA is often included to stabilize the copper(I) ion and protect the target biomolecule.

Logical Diagram of the CuAAC Reaction

Caption: The CuAAC reaction mechanism for labeling biomolecules.

Experimental Workflow for CuAAC Labeling

Caption: Step-by-step workflow for CuAAC labeling of fixed cells.

Materials and Reagents

-

This compound (e.g., Thermo Fisher A10266)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Ligand (e.g., THPTA)

-

Alkyne-modified sample (e.g., cells cultured with EdU or AHA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.5% Triton™ X-100 in PBS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Deionized Water

Stock Solutions Preparation

| Reagent | Stock Concentration | Solvent | Storage |

| This compound | 1-10 mM | DMSO or Water | -20°C, dark, desiccated |

| Copper(II) Sulfate (CuSO₄) | 50-100 mM | Deionized Water | Room Temperature |

| Sodium Ascorbate | 300-500 mM | Deionized Water | -20°C (prepare fresh) |

| THPTA Ligand | 100 mM | Deionized Water | -20°C |

Note: Sodium ascorbate solutions oxidize quickly and should be prepared fresh for best results.

Experimental Protocol

This protocol is optimized for labeling one 18x18 mm coverslip.

-

Cell Fixation and Permeabilization: a. Fix alkyne-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Remove the fixative and wash the cells twice with 1 mL of PBS. c. Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature. d. Remove the permeabilization buffer and wash the cells twice with 1 mL of PBS.

-